molecular formula C23H28N2O B4882033 2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No. B4882033
M. Wt: 348.5 g/mol
InChI Key: ICXAYDIYQVCFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been proposed that this compound may exert its pharmacological activities by modulating the activity of certain receptors in the central nervous system, such as the GABA-A receptor and the opioid receptor.
Biochemical and Physiological Effects
2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of chronic pain and inflammatory disorders. Moreover, this compound has been found to possess anxiolytic properties, which may make it useful in the treatment of anxiety disorders. Additionally, 2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to possess antitumor properties and has been studied as a potential chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic applications. This compound has been found to exhibit a range of pharmacological activities, which make it a potential candidate for the treatment of various disorders. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to exhibit cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One of the potential areas of research is the development of novel analogs of this compound with improved pharmacological properties. Moreover, the mechanism of action of this compound needs to be further elucidated to better understand its pharmacological activities. Additionally, the potential of this compound as a chemotherapeutic agent needs to be further explored in preclinical and clinical studies.

Scientific Research Applications

2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. Moreover, this compound has been shown to possess antitumor properties and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

2-[4-[(4-ethynylphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-2-20-8-10-22(11-9-20)18-24-15-16-25(23(19-24)13-17-26)14-12-21-6-4-3-5-7-21/h1,3-11,23,26H,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXAYDIYQVCFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Ethynylbenzyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
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2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
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